molecular formula C13H8F3NO2 B1331582 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 103962-21-6

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No.: B1331582
CAS No.: 103962-21-6
M. Wt: 267.2 g/mol
InChI Key: HIAPYMWYTXDSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is an organic compound with the molecular formula C13H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety through an ether linkage.

Preparation Methods

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar compounds to 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde include:

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol: This compound has a similar structure but with an alcohol group instead of an aldehyde group.

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: This compound features a carboxylic acid group in place of the aldehyde group.

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzylamine: This compound contains an amine group instead of the aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and neuropharmacology. Its structural characteristics, including the trifluoromethyl group and the pyridine moiety, suggest significant interactions with biological targets, making it a candidate for various therapeutic applications.

The compound can be represented structurally as follows:

C12H8F3NO\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}\text{O}

This structure includes:

  • A benzaldehyde functional group
  • A pyridine ring substituted with a trifluoromethyl group

Biological Activities

  • Enzyme Inhibition
    Recent studies have highlighted the compound's role as an inhibitor of prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders such as Alzheimer's disease and schizophrenia. The compound exhibited competitive inhibition with an IC50 value ranging from 10.14 to 41.73 μM, indicating its potential as a therapeutic agent in treating these conditions .
  • Cholinesterase Inhibition
    The compound has also been explored for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide showed dual inhibition capabilities with IC50 values of 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE . This activity is significant for developing treatments for neurodegenerative diseases where cholinergic dysfunction is prevalent.
  • Antimicrobial Activity
    The compound's derivatives have demonstrated promising antimicrobial properties, particularly against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of electronegative substituents at specific positions on the benzaldehyde moiety can enhance biological activity. For instance, compounds with additional trifluoromethyl or nitro groups exhibited improved enzyme inhibition compared to their unsubstituted counterparts .

CompoundAChE IC50 (µM)BuChE IC50 (µM)Remarks
This compound46.8 - 137.719.1 - 881.1Stronger against AChE
Hydrazone derivative 2l<46.8>19.1Most effective AChE inhibitor

Case Studies

  • Inhibition Kinetics
    A study investigating the kinetics of the most active hydrazone derivative revealed a Ki value of 13.66 μM, suggesting that this compound interacts effectively within the active site of the POP enzyme . Molecular docking studies corroborated these findings, illustrating how structural modifications influence binding affinity.
  • Neuroprotective Effects
    Research into neuroprotective properties indicated that certain derivatives could mitigate oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .
  • Cytotoxicity Assessment
    In vitro cytotoxicity tests on HepG2 cells showed no significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAPYMWYTXDSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-hydroxybenzaldehyde (4.094 mmol, 1 eq), 2-bromo-5-(trifluoromethyl)pyridine (4.094 mmol, 1 eq) and potassium carbonate (6.142 mmol, 1.5 eq) were suspended in N,N-dimethylformamide (15 ml). The reaction mixture was irradiated by microwave Biotage Initiator at 130° C. for 30 min. Reaction mixture was diluted with EtOAc (15 ml) and extraction with water followed (3×15 ml). Organic layers were combined, washed with brine, dried over MgSO4, filtered and evaporated giving 4-(5-trifluoromethyl-pyridin-2-yloxy)-benzaldehyde (3.443 mmol, yield=84%, purity=94%). [M+H]+=268.25 1H NMR (300 MHz, DMSO-d6) δ/ppm 7.33-7.38 (m, 1H), 7.43 (d, J=8.5 Hz, 2H), 7.99 (d, J=8.7 Hz, 2H), 8.26-8.33 (m, 1H), 8.57-8.62 (m, 1H)
Quantity
4.094 mmol
Type
reactant
Reaction Step One
Quantity
4.094 mmol
Type
reactant
Reaction Step Two
Quantity
6.142 mmol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-(5-Trifluoromethyl-pyridin-2-yloxy)-benzaldehyde was prepared from 4-fluorobenzaldehyde (2.48 g, 20 mmol) and 2-hydroxy-5-trifluoromethylpyridine (3.29 g, 20 mmol) following general procedure B. (4.62 g)
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.